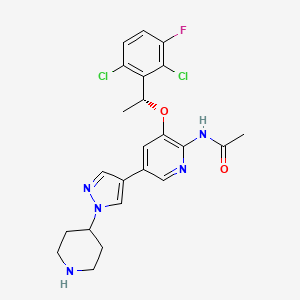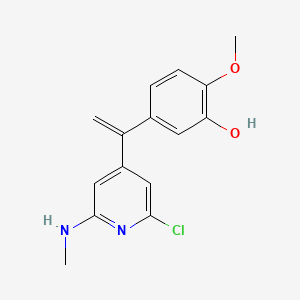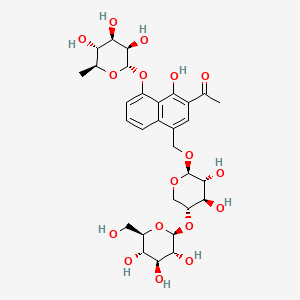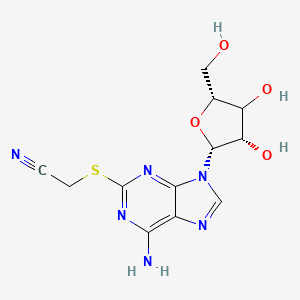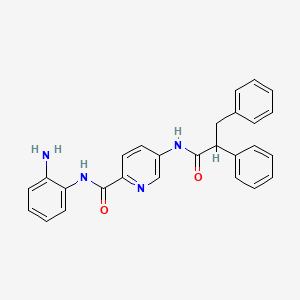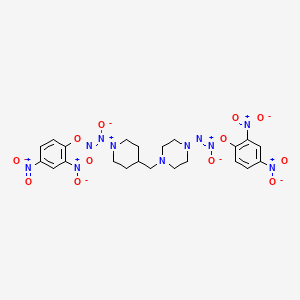
Bcl-2-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bcl-2-IN-10 is a potent inhibitor of the B-cell lymphoma 2 (BCL-2) protein, which plays a crucial role in regulating apoptosis, or programmed cell death. This compound has shown significant potential in inducing apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bcl-2-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route includes the use of various reagents and catalysts to achieve the desired chemical structure . The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions: Bcl-2-IN-10 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced biological activity or improved pharmacokinetic properties. These products are crucial for further research and development in cancer therapy .
Aplicaciones Científicas De Investigación
Bcl-2-IN-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of apoptosis and the role of BCL-2 in cell survival . In biology, it helps researchers understand the pathways involved in cell death and survival . In medicine, this compound is being investigated for its potential to treat various types of cancer, including leukemia, breast cancer, and lung cancer . Additionally, it has industrial applications in the development of new therapeutic agents and drug delivery systems .
Mecanismo De Acción
Bcl-2-IN-10 exerts its effects by binding to the BCL-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BAX and BAK, which promote mitochondrial outer membrane permeabilization and the release of cytochrome c . This cascade of events ultimately triggers apoptosis, leading to the death of cancer cells . The molecular targets and pathways involved in this process are critical for understanding the compound’s therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Bcl-2-IN-10 include other BCL-2 inhibitors such as venetoclax, ABT-199, and IS21 . These compounds also target the BCL-2 protein and induce apoptosis in cancer cells.
Uniqueness: What sets this compound apart from other BCL-2 inhibitors is its ability to release multiple nitric oxide molecules, which enhances its cytotoxic activity against cancer cells . This unique feature makes this compound a promising candidate for further development and clinical applications.
Propiedades
Fórmula molecular |
C22H25N11O12 |
|---|---|
Peso molecular |
635.5 g/mol |
Nombre IUPAC |
(E)-(2,4-dinitrophenoxy)-[4-[[1-[(Z)-(2,4-dinitrophenoxy)imino-oxidoazaniumyl]piperidin-4-yl]methyl]piperazin-1-yl]imino-oxidoazanium |
InChI |
InChI=1S/C22H25N11O12/c34-28(35)17-1-3-21(19(13-17)30(38)39)44-24-32(42)27-7-5-16(6-8-27)15-25-9-11-26(12-10-25)23-33(43)45-22-4-2-18(29(36)37)14-20(22)31(40)41/h1-4,13-14,16H,5-12,15H2/b32-24-,33-23+ |
Clave InChI |
JEIOWLGOKGZEEN-QBLFJXEASA-N |
SMILES isomérico |
C1CN(CCC1CN2CCN(CC2)/N=[N+](\[O-])/OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/[N+](=N/OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/[O-] |
SMILES canónico |
C1CN(CCC1CN2CCN(CC2)N=[N+]([O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=NOC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


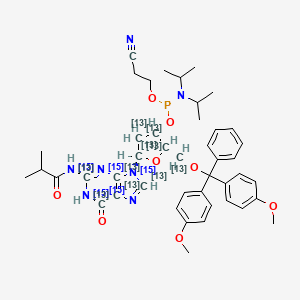
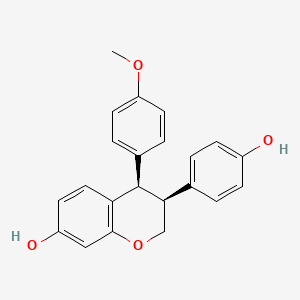
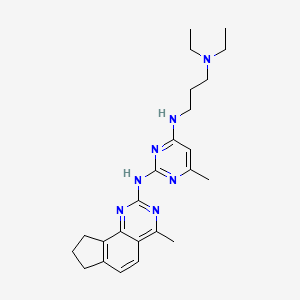
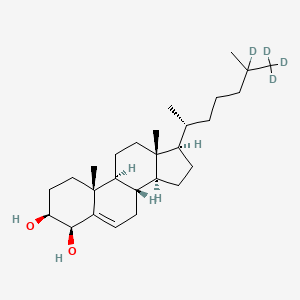
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)
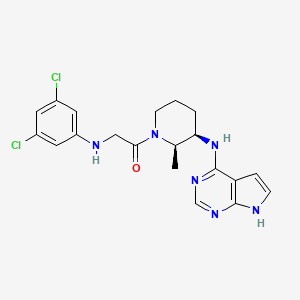
![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)

